N-Methyl-2-(3-methyl-1,2-oxazol-5-yl)benzamide
Description
N-Methyl-2-(3-methyl-1,2-oxazol-5-yl)benzamide is a benzamide derivative featuring a 3-methyl-substituted 1,2-oxazole ring at the 2-position of the benzene core.
Properties
CAS No. |
62039-94-5 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-methyl-2-(3-methyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-11(16-14-8)9-5-3-4-6-10(9)12(15)13-2/h3-7H,1-2H3,(H,13,15) |
InChI Key |
LJPRLDMHEPPMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CC=C2C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3-methylisoxazol-5-yl)benzamide typically involves the reaction of 3-amino-5-methylisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(3-methylisoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-Methyl-2-(3-methylisoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Methyl-2-(3-methylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between N-Methyl-2-(3-methyl-1,2-oxazol-5-yl)benzamide and related benzamide derivatives:
Key Comparative Insights
Structural Variations and Electronic Effects :
- The 3-methyl-1,2-oxazole group in the target compound provides a rigid, electron-deficient heterocycle, contrasting with DY256R37 ’s sulfanyl linker (enhanced flexibility) and risvodetinib ’s extended pyrimidine-piperazine system (bulkier, kinase-targeting motifs) .
- Compared to N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the oxazole substituent may reduce hydrogen-bonding capacity but improve metabolic stability .
Synthetic Routes: The target compound’s synthesis likely parallels MZO-2, involving cyclization of a substituted oxazole (e.g., Na2S2O5-mediated reactions) . In contrast, DY256R37 requires thioether formation, and risvodetinib relies on complex heterocyclic couplings .
Biological and Functional Implications :
- MZO-2 ’s anti-inflammatory activity suggests the 3-methyl-oxazole motif may contribute to modulating immune responses, though the target compound’s simpler structure could limit potency compared to MZO-2 ’s extended carbamoyl group .
- The absence of a directing group (cf. N-(2-Hydroxy...)benzamide ) implies the target compound is less suited for metal-catalyzed reactions but may exhibit better bioavailability .
Biological Activity
N-Methyl-2-(3-methyl-1,2-oxazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is classified as an isoxazole derivative characterized by a five-membered heterocyclic structure. Its molecular formula is CHNO, with a molecular weight of 216.24 g/mol. The unique substitution pattern on the isoxazole ring enhances its chemical reactivity and biological activity, making it a subject of various scientific investigations .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It shows promise in inhibiting the growth of cancer cell lines. For example, analogs of this compound have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines. The following table summarizes findings from various studies regarding its anticancer activity:
| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis |
| This compound | U937 (Leukemia) | 8.0 | Inhibits cell proliferation |
| 2-Acetamido-N-(3-methylisoxazol-5-yl)benzamide | CEM (Leukemia) | 6.7 | Cell cycle arrest |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of cell proliferation .
Case Studies
A notable case study investigated the compound's interaction with specific molecular targets involved in inflammatory processes. It was found to inhibit enzymes that play critical roles in inflammation, suggesting potential applications in treating inflammatory diseases . Further research is needed to elucidate the specific pathways affected by this compound.
Synthesis and Structural Analogues
The synthesis of this compound typically involves several steps including oxidation and substitution reactions. The following table outlines some synthetic pathways:
| Reaction Type | Reagent | Condition |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Nucleophiles (amines, thiols) | Presence of a base |
Additionally, structural analogs such as 2-Acetamido-N-(3-methylisoxazol-5-yl)benzamide have been synthesized to compare biological activities, revealing that slight modifications can significantly impact efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
